molecular formula C30H30N6OS2 B4311989 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4311989
M. Wt: 554.7 g/mol
InChI Key: MHCOIMQNNCLGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 5-(isopropylthio)-1,3,4-thiadiazole and 9-methyl-9H-carbazole derivatives. These intermediates are then subjected to cyclization and condensation reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-(methylthio)-1,3,4-thiadiazole: Shares the thiadiazole moiety but differs in other structural elements.

    9H-carbazol-3-amine: Contains the carbazole core but lacks the additional functional groups present in the target compound.

Uniqueness

The uniqueness of 2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-amino-7,7-dimethyl-4-(9-methylcarbazol-3-yl)-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6OS2/c1-16(2)38-29-34-33-28(39-29)36-23-13-30(3,4)14-24(37)26(23)25(20(15-31)27(36)32)17-10-11-22-19(12-17)18-8-6-7-9-21(18)35(22)5/h6-12,16,25H,13-14,32H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCOIMQNNCLGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)N2C3=C(C(C(=C2N)C#N)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
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2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
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2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
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2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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